molecular formula C19H22N2O5 B5123251 ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate

ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate

Cat. No. B5123251
M. Wt: 358.4 g/mol
InChI Key: YDCDUOTZGJHRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate, also known as EFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. EFPM is a member of the piperidinecarboxylate family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the production of pro-inflammatory cytokines. ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has also been found to exhibit antioxidant activity, which may help to protect against oxidative stress. ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has also been found to have analgesic properties, which may make it useful for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate is that it has poor solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate. One area of interest is the use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate as an analgesic agent for the treatment of pain. Additionally, there is interest in exploring the potential use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate in the treatment of other conditions such as cancer and neurodegenerative diseases.

Synthesis Methods

Ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 5-(2-nitrophenyl)-2-furylmethanol with ethyl 4-piperidinecarboxylate in the presence of a suitable catalyst. This reaction results in the formation of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate, which can then be purified using standard chromatographic techniques.

Scientific Research Applications

Ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received a lot of attention is the use of ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate as an anti-inflammatory agent. ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

ethyl 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-2-25-19(22)14-9-11-20(12-10-14)13-15-7-8-18(26-15)16-5-3-4-6-17(16)21(23)24/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCDUOTZGJHRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidine-4-carboxylate

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